Cas no 52250-51-8 (3,4-Dihydro-1-phenylisoquinoline Hydrochloride)

3,4-Dihydro-1-phenylisoquinoline Hydrochloride is a synthetic organic compound belonging to the isoquinoline class, commonly utilized in pharmaceutical and chemical research. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) agents and alkaloid derivatives. Its rigid aromatic structure and functional groups make it valuable for studying receptor interactions and structure-activity relationships. The product is characterized by high purity and consistent quality, ensuring reliable performance in experimental applications. Suitable for use under controlled laboratory conditions, it adheres to standard safety and handling protocols for chemical reagents.
3,4-Dihydro-1-phenylisoquinoline Hydrochloride structure
52250-51-8 structure
商品名:3,4-Dihydro-1-phenylisoquinoline Hydrochloride
CAS番号:52250-51-8
MF:C15H13N.HCl
メガワット:243.73136
CID:56193
PubChem ID:12220823

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Phenyl-3,4-dihydroisoquinoline hydrochloride
    • 3,4-Dihydro-1-phenylisoquinoline Hydrochloride
    • 1-phenyl-3,4-dihydroisochinoline hydrochloride
    • 1-phenyl-3,4-dihydroisoquinolin HCl salt
    • 1-phenyl-3,4-dihydroisoquinoline;hydrochloride
    • Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride
    • CS-7013
    • MFCD11558914
    • A918362
    • 1-Phenyl-3,4-dihydroisoquinolinehydrochloride
    • 3,4-Dihydro-1-phenylisoquinoline HCl
    • AKOS000425429
    • 52250-51-8
    • CHEMBL3246065
    • インチ: InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H
    • InChIKey: CCQSSXFAAAJMCP-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC=C2)=NCCC3=C1C=CC=C3.Cl

計算された属性

  • せいみつぶんしりょう: 243.08100
  • どういたいしつりょう: 243.0814771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.4Ų

じっけんとくせい

  • PSA: 12.36000
  • LogP: 3.31770

3,4-Dihydro-1-phenylisoquinoline Hydrochloride セキュリティ情報

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM146197-1g
1-phenyl-3,4-dihydroisoquinoline hydrochloride
52250-51-8 95%
1g
$53 2024-07-15
TRC
D449940-100mg
3,4-Dihydro-1-phenylisoquinoline Hydrochloride
52250-51-8
100mg
$ 87.00 2023-09-07
Ambeed
A523301-5g
1-Phenyl-3,4-dihydroisoquinoline hydrochloride
52250-51-8 95+%
5g
$150.0 2024-04-18
TRC
D449940-25g
3,4-Dihydro-1-phenylisoquinoline Hydrochloride
52250-51-8
25g
$334.00 2023-05-18
Ambeed
A523301-1g
1-Phenyl-3,4-dihydroisoquinoline hydrochloride
52250-51-8 95+%
1g
$50.0 2024-04-18
Chemenu
CM146197-5g
1-phenyl-3,4-dihydroisoquinoline hydrochloride
52250-51-8 95%
5g
$159 2024-07-15
TRC
D449940-1g
3,4-Dihydro-1-phenylisoquinoline Hydrochloride
52250-51-8
1g
$ 150.00 2023-09-07
TRC
D449940-100g
3,4-Dihydro-1-phenylisoquinoline Hydrochloride
52250-51-8
100g
$1426.00 2023-05-18
TRC
D449940-10g
3,4-Dihydro-1-phenylisoquinoline Hydrochloride
52250-51-8
10g
$ 190.00 2023-09-07
Crysdot LLC
CD11111322-100g
1-Phenyl-3,4-dihydroisoquinoline hydrochloride
52250-51-8 95+%
100g
$743 2024-07-17

3,4-Dihydro-1-phenylisoquinoline Hydrochlorideに関する追加情報

Introduction to 3,4-Dihydro-1-phenylisoquinoline Hydrochloride (CAS No. 52250-51-8)

3,4-Dihydro-1-phenylisoquinoline Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 52250-51-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline class, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The isoquinoline scaffold is well-known for its presence in numerous naturally occurring alkaloids, which have been extensively studied for their pharmacological properties. Among these, 3,4-Dihydro-1-phenylisoquinoline Hydrochloride has emerged as a compound of interest in the development of novel therapeutic agents. Its structural framework allows for modifications that can fine-tune its biological activity, making it a versatile building block in drug discovery programs.

In recent years, there has been a surge in research focused on isoquinoline derivatives due to their potential roles in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The unique electronic and steric properties of the 3,4-Dihydro-1-phenylisoquinoline Hydrochloride molecule contribute to its ability to interact with biological targets in specific ways. This has led to investigations into its efficacy as an anti-cancer agent, particularly in targeting mechanisms that are involved in tumor growth and progression.

One of the most compelling aspects of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with disease states. By inhibiting specific kinases, this compound may be able to modulate cellular processes that are aberrant in diseased conditions. Preliminary studies have suggested that it may have inhibitory effects on certain tyrosine kinases, which are implicated in cancer cell proliferation and survival.

The synthesis of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the necessary substituents. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid or another suitable acid reagent.

From a pharmaceutical development perspective, the solubility and stability of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride are critical factors that influence its formulation as an active pharmaceutical ingredient (API). Enhancing solubility can improve bioavailability, while maintaining stability ensures that the compound remains effective throughout its shelf life. These properties make it an attractive candidate for further development into a drug product.

The pharmacokinetic profile of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride is another area of active investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and minimizing potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to study these parameters.

Recent advancements in computational chemistry have also played a pivotal role in the study of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This approach has accelerated the discovery process by enabling virtual screening of potential drug candidates before conducting expensive wet-lab experiments.

The potential therapeutic applications of 3,4-Dihydro-1-phenylisoquinoline Hydrochloride extend beyond cancer treatment. There is growing evidence suggesting that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These conditions are characterized by the accumulation of toxic protein aggregates in the brain, and isoquinoline derivatives have shown promise in disrupting these pathological processes.

In conclusion,3,4-Dihydro-1-phenylisoquinoline Hydrochloride (CAS No. 52250-51-8) represents a promising compound in pharmaceutical research with diverse biological activities and therapeutic potential. Its unique structural features make it a valuable tool for developing novel drugs targeting various diseases. Ongoing research efforts continue to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry.

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